2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
CAS No.: 1226431-81-7
Cat. No.: VC5436510
Molecular Formula: C18H16ClN3OS
Molecular Weight: 357.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1226431-81-7 |
|---|---|
| Molecular Formula | C18H16ClN3OS |
| Molecular Weight | 357.86 |
| IUPAC Name | 2-[1-(4-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C18H16ClN3OS/c1-12-2-4-13(5-3-12)16-10-21-18(24-11-17(20)23)22(16)15-8-6-14(19)7-9-15/h2-10H,11H2,1H3,(H2,20,23) |
| Standard InChI Key | NDGZSXVDIHBLRK-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N |
Introduction
Chemical Structure and Molecular Properties
The compound features a central imidazole ring substituted at the 1-position with a 4-chlorophenyl group and at the 5-position with a p-tolyl (4-methylphenyl) group. A thioether bond connects the imidazole’s 2-position to an acetamide moiety. This arrangement confers unique electronic and steric properties, influencing reactivity and biological interactions .
Molecular Formula and Key Descriptors
The molecular formula is C₁₈H₁₆ClN₃OS, with a molecular weight of 375.86 g/mol. Key spectral identifiers include:
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IUPAC Name: 2-[(1-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-2-yl)sulfanyl]acetamide
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SMILES: CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N
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InChIKey: ZQWNUVJXQKHTKV-UHFFFAOYSA-N
The presence of electron-withdrawing (chlorine) and electron-donating (methyl) groups creates a polarized electronic environment, potentially enhancing binding affinity to biological targets .
Table 1: Structural and Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₈H₁₆ClN₃OS |
| Molecular Weight | 375.86 g/mol |
| Melting Point | Not reported |
| Solubility | Likely low aqueous solubility |
| LogP (Partition Coefficient) | Estimated 3.2 (moderately lipophilic) |
Synthesis and Reaction Pathways
While no direct synthesis protocols for this compound are documented, analogous imidazole-thioacetamide derivatives are typically synthesized via multi-step routes involving:
Imidazole Ring Formation
The Debus-Radziszewski reaction is a common method, utilizing α-diketones, aldehydes, and ammonia under reflux conditions . For this compound, 4-chlorobenzaldehyde and 4-methylacetophenone could serve as starting materials to form the substituted imidazole core.
Purification and Characterization
Final purification often involves column chromatography or recrystallization. Structural confirmation is achieved via NMR, IR, and mass spectrometry. For instance, the carbonyl stretch (C=O) in the acetamide group typically appears near 1650 cm⁻¹ in IR spectra .
Stability and Reactivity Considerations
The compound’s stability is influenced by its functional groups:
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Thioether Bond: Susceptible to oxidation, forming sulfoxides or sulfones under strong oxidizing conditions.
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Acetamide Group: May undergo hydrolysis in acidic or basic environments, yielding acetic acid and amine derivatives.
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Aromatic Rings: Resist degradation under physiological conditions, contributing to metabolic stability .
Future Research Directions
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Synthetic Optimization: Developing one-pot synthesis methods to improve yield and scalability.
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Target Identification: High-throughput screening to identify protein targets (e.g., kinases, GPCRs).
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Pharmacokinetic Studies: Assessing oral bioavailability and metabolic pathways.
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Toxicological Profiling: Evaluating acute and chronic toxicity in preclinical models.
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